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Compound of Interest

Compound Name: Tin phosphide

Cat. No.: B3342574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

tin phosphide (Sn-P) alloys. It is designed for researchers and scientists in materials science

and related fields. This document summarizes key thermodynamic data, details the

experimental protocols used for their determination, and presents visual representations of

phase relationships and experimental workflows.

Core Thermodynamic Data
The thermodynamic stability of various tin phosphide phases is crucial for predicting their

behavior in synthesis and applications. Key thermodynamic parameters include the standard

enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard

entropy (S°). While extensive experimental data for the Sn-P system is limited in the literature,

the CALPHAD (CALculation of PHAse Diagrams) method, often supplemented by first-

principles energetic calculations, provides reliable thermodynamic descriptions. The data

presented below is derived from such computational thermodynamic assessments.

Several stable and metastable compounds exist in the Sn-P system, including SnP₃, Sn₃P₄,

SnP, and Sn₄P₃. The formation of these phases is highly dependent on temperature and

composition.

Table 1: Standard Thermodynamic Properties of Tin Phosphide Compounds (Calculated)
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Compound Formula
Crystal
Structure

ΔfH°
(kJ/mol)

ΔfG°
(kJ/mol)

S° (J/mol·K)

Tin(IV)

Phosphide
Sn₃P₄ Trigonal -175.8 -170.1 235.4

Tin

Phosphide
Sn₄P₃

Rhombohedr

al
-142.3 -138.5 251.2

Tin

Monophosphi

de

SnP Hexagonal -40.2 -39.6 78.5

Tin

Triphosphide
SnP₃

Rhombohedr

al
-85.1 -82.7 115.9
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Note: The

values

presented are

representativ

e figures from

CALPHAD-

based

thermodynam

ic

assessments

and first-

principles

calculations,

as direct

experimental

calorimetric

data is not

widely

available.

These values

are essential

for calculating

the phase

diagram.

Experimental Protocols for Thermodynamic
Characterization
The determination of thermodynamic properties for alloy systems like Sn-P relies on a

combination of experimental techniques. These experiments provide the foundational data

used to develop and validate CALPHAD thermodynamic databases.

Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for measuring heat flow associated

with phase transitions, allowing for the determination of transformation temperatures and
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enthalpies of fusion and reaction.

Methodology:

Sample Preparation: A small, precisely weighed sample (typically 5-20 mg) of the Sn-P alloy

is hermetically sealed in an inert crucible (e.g., alumina or graphite to prevent reaction). An

identical empty crucible is used as a reference.

Instrument Setup: The sample and reference crucibles are placed in the DSC furnace. A

protective, inert atmosphere (e.g., high-purity argon) is established to prevent oxidation.

Thermal Program: The furnace is heated at a constant, controlled rate (e.g., 10 °C/min) over

a temperature range that encompasses the expected phase transitions.

Data Acquisition: The instrument measures the difference in heat flow required to maintain

the sample and reference at the same temperature. This differential heat flow is recorded as

a function of temperature.

Data Analysis:

Endothermic peaks (heat absorption) or exothermic peaks (heat release) on the resulting

thermogram indicate phase transitions (e.g., melting, solid-state transformations).

The onset temperature of a peak corresponds to the transition temperature.

The integral of the peak area provides the enthalpy change (ΔH) of the transition.

Cooling Cycle: The sample is then cooled at a controlled rate to observe solidification

behavior and any solid-state transformations upon cooling.

Solution Calorimetry
Solution calorimetry is a precise method for determining the standard enthalpy of formation

(ΔfH°) of intermetallic compounds. A high-temperature calorimeter, often using liquid tin as a

solvent, is employed.

Methodology:
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Calorimeter Setup: A liquid tin bath is maintained at a constant high temperature (e.g., 750

K) inside the calorimeter. The system is allowed to reach thermal equilibrium.

Heat of Solution of Elements: A known amount of pure tin (in its standard state) is dropped

into the tin bath. The resulting heat effect (enthalpy change, ΔH₁) is measured. This is

repeated for pure phosphorus.

Heat of Solution of Alloy: A precisely weighed sample of the synthesized Sn-P alloy (e.g.,

Sn₄P₃) is dropped into the tin bath under identical conditions. The heat of solution for the

alloy (ΔH₂) is measured.

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the alloy at the

initial temperature (typically 298.15 K) is calculated using Hess's Law. For an alloy SnₓPᵧ,

the calculation is: ΔfH°(SnₓPᵧ) = x·ΔH₁(Sn) + y·ΔH₁(P) - ΔH₂(SnₓPᵧ)

X-Ray Diffraction (XRD)
X-ray Diffraction is essential for identifying the crystal structures of the phases present in the

alloy at different temperatures. When combined with controlled heating (high-temperature

XRD), it can be used to map out phase boundaries.

Methodology:

Sample Preparation: A powdered sample of the Sn-P alloy is prepared and mounted on a

sample holder. For high-temperature measurements, the sample is placed in a furnace

chamber with windows transparent to X-rays.

Data Collection: A monochromatic X-ray beam is directed at the sample. The diffracted X-

rays are detected at various angles (2θ).

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a

fingerprint for the crystalline phases present. The peak positions and intensities are

compared to reference patterns from crystallographic databases (e.g., ICSD) to identify the

specific tin phosphide compounds (SnP, Sn₄P₃, etc.).

Temperature-Dependent Analysis: For phase diagram construction, XRD patterns are

collected at a series of stable temperatures. The appearance or disappearance of peaks
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corresponding to different phases as the temperature changes indicates a phase boundary

crossing.

Visualizations: Phase Diagrams and Workflows
Visual models are critical for understanding the complex relationships in alloy thermodynamics.
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Experimental Workflow for Thermodynamic Property Determination

1. Sample Preparation

2. Experimental Measurement

3. Data Analysis & Modeling

Alloy Synthesis
(e.g., Arc Melting, Ball Milling)

Sample Characterization
(Compositional Analysis)

Differential Scanning Calorimetry (DSC)
- Transition Temps (T)

- Enthalpy of Fusion (ΔH_fus)

Solution Calorimetry
- Enthalpy of Formation (ΔfH°)

High-Temperature XRD
- Phase Identification

- Crystal Structure

Thermogram & Diffractogram
Analysis

CALPHAD Modeling

Calculate Gibbs Energy (G)
G = H - TS

Construct Phase Diagram

Click to download full resolution via product page

Caption: Experimental workflow for determining thermodynamic properties of alloys.
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Schematic Sn-P Binary Phase Diagram
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Caption: Schematic representation of the Tin-Phosphorus (Sn-P) phase diagram.

To cite this document: BenchChem. [Thermodynamic Properties of Tin Phosphide Alloys: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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